1-(1-Aminopropan-2-yl)-2,2-dimethylcyclopentan-1-ol
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Overview
Description
1-(1-Aminopropan-2-yl)-2,2-dimethylcyclopentan-1-ol is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of an amino group and a hydroxyl group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminopropan-2-yl)-2,2-dimethylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylcyclopentanone with 1-aminopropan-2-ol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods may also include the use of advanced separation techniques, such as chromatography, to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminopropan-2-yl)-2,2-dimethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(1-Aminopropan-2-yl)-2,2-dimethylcyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand for enzyme binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-Aminopropan-2-yl)-2,2-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the cyclopentane ring.
2-Amino-2-methylpropan-1-ol: Another amino alcohol with a different carbon skeleton.
1-Aminopropan-2-yl phosphate: A phosphorylated derivative with distinct chemical properties.
Uniqueness
1-(1-Aminopropan-2-yl)-2,2-dimethylcyclopentan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a cyclopentane ring. This structural feature imparts specific chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C10H21NO |
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Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(1-aminopropan-2-yl)-2,2-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8(7-11)10(12)6-4-5-9(10,2)3/h8,12H,4-7,11H2,1-3H3 |
InChI Key |
APEWRCKDZAWGMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(CCCC1(C)C)O |
Origin of Product |
United States |
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